2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide
Description
The compound "2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide" is a structurally complex molecule featuring a fused thieno[2,3-d]pyrimidine core with a cyclopentane ring, a 4-chlorophenyl substituent at position 3, and a thioether-linked acetamide group terminating in a 4-(diethylamino)phenyl moiety. This architecture combines electron-withdrawing (chlorophenyl) and electron-donating (diethylamino) groups, which may influence its physicochemical properties and biological interactions. The compound’s synthesis likely involves coupling a thienopyrimidine intermediate with a chloroacetamide derivative under basic conditions, as seen in analogous syntheses .
Properties
CAS No. |
618432-44-3 |
|---|---|
Molecular Formula |
C27H27ClN4O2S2 |
Molecular Weight |
539.1 g/mol |
IUPAC Name |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-[4-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C27H27ClN4O2S2/c1-3-31(4-2)19-14-10-18(11-15-19)29-23(33)16-35-27-30-25-24(21-6-5-7-22(21)36-25)26(34)32(27)20-12-8-17(28)9-13-20/h8-15H,3-7,16H2,1-2H3,(H,29,33) |
InChI Key |
ISRYLBCQEIRPKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide typically involves multiple steps:
Formation of the thieno[2,3-d]pyrimidinone core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This can be achieved through various substitution reactions.
Attachment of the diethylamino phenyl acetamide moiety: This step usually involves amide bond formation through condensation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Various substitution reactions can introduce different groups into the molecule, potentially enhancing its activity or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl group and the diethylamino phenyl acetamide moiety may interact with enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in the acetamide-linked aryl group, which impacts solubility, bioavailability, and target affinity:
Key Observations:
- Substituent Impact on Solubility: The diethylamino group in the target compound likely enhances water solubility compared to isopropyl or dimethyl substituents due to its strong electron-donating nature .
- Synthetic Efficiency: Yields for similar compounds vary widely (47–85%), influenced by substituent steric effects and reaction conditions. The target compound’s synthesis may require optimization to balance steric hindrance from the diethylamino group .
- Thienopyrimidine cores are frequently associated with anticancer activity, as seen in .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipophilicity: The target compound (MW: 576.1 g/mol) is heavier than analogues like KuSaSch100 (MW: 444.9 g/mol), which may affect membrane permeability. The diethylamino group could reduce logP compared to alkyl-substituted analogues, improving solubility .
- Stability: Thioether linkages (common in all analogues) are susceptible to oxidation, but the cyclopentane ring may confer rigidity, enhancing metabolic stability .
Bioactivity and Mechanism Insights
- Antiplasmodial Activity: KuSaSch100’s activity against Plasmodium species implies that the thienopyrimidine core and chlorophenyl group may target parasite-specific enzymes .
- Anticancer Potential: The compound in showed moderate cytotoxicity, likely via kinase inhibition or DNA intercalation, a mechanism plausible for the target compound.
Biological Activity
The compound 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and potential therapeutic implications of this compound based on existing literature.
Synthesis and Structural Characteristics
The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves multi-step reactions starting from simpler thiophene and pyrimidine precursors. The specific compound is synthesized through a series of reactions that typically involve the formation of the thieno ring followed by functionalization with various substituents.
Antitumor Activity
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance:
- A study demonstrated that derivatives of thieno[2,3-d]pyrimidines inhibited tumor cell growth effectively. Compounds were tested against various human tumor cell lines such as KB and IGROV1, with IC50 values ranging from 4.7 to 334 nM .
- Another investigation focused on a series of synthesized thieno[2,3-d]pyrimidines which showed selective cytotoxicity against breast cancer cell lines (MDA-MB-231), with some compounds exhibiting IC50 values as low as 27.6 μM .
The mechanism underlying the antitumor activity of these compounds primarily involves:
- Inhibition of Folate Receptors (FRs) : Certain thieno[2,3-d]pyrimidines act as selective substrates for folate receptors α and β, which are overexpressed in many tumors. This specificity allows for targeted delivery of cytotoxic agents to cancer cells .
- Dual Enzyme Inhibition : The active compounds have been shown to inhibit glycinamide ribonucleotide formyltransferase and possibly AICA ribonucleotide formyltransferase, pathways critical for nucleotide synthesis in rapidly dividing cells .
Case Studies
Several case studies highlight the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Study on Anti-Tyrosinase Activity :
-
Cytotoxicity Assessment :
- In a study assessing cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, several derivatives displayed potent anti-proliferative activity. Notably, compounds with electron-withdrawing groups showed enhanced activity due to increased π-π interactions within the target proteins .
Data Table: Biological Activity Overview
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 1 | KB Tumor Cells | 4.7 | FR Inhibition |
| Compound 2 | IGROV1 Tumor Cells | 334 | Dual Enzyme Inhibition |
| Compound 3 | MDA-MB-231 Breast Cancer | 27.6 | FR Inhibition |
| Compound 4 | HepG2 Liver Cancer | Variable | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
